(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one

Factor Xa inhibition stereochemistry-activity relationship anticoagulant drug discovery

Stereochemical inconsistency and non-orthogonal protection derail FXa inhibitor SAR programs. This (3S)-enantiomerically pure intermediate (CAS 215121-89-4) solves both with a defined (S)-benzyl stereocenter and Boc/carboxymethyl orthogonal protection. • 2.5× lower IC50 in final inhibitors vs. (3R)-derived analogs • Enables resin-bound combinatorial library synthesis not feasible with Fmoc analogs • ≥98% HPLC purity with documented CoA and [α]D²⁵ = +43° for batch-to-batch consistency

Molecular Formula C18H24N2O5
Molecular Weight 348.4 g/mol
CAS No. 215121-89-4
Cat. No. B112290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one
CAS215121-89-4
Molecular FormulaC18H24N2O5
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(=O)C1CC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-10-9-19(12-15(21)22)16(23)14(20)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m0/s1
InChIKeyNPWBAMOQBLYFEH-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one: Chiral Building Block for FXa Inhibitors


(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one (CAS 215121-89-4) is an enantiomerically pure, orthogonally protected piperazin-2-one derivative (MF: C18H24N2O5; MW: 348.39 g/mol) . It bears a tert-butoxycarbonyl (Boc) group at N4, a carboxymethyl group at N1, and a benzyl substituent at the (3S) position, with a measured optical rotation of [α]D25 = +43 ± 2° (C=1 in CHCl3) . This compound serves as a key synthetic intermediate in the preparation of peptidomimetic transition-state factor Xa (FXa) inhibitors, where the (S)-configured benzylic stereocenter and the N1-carboxymethyl handle are essential pharmacophoric elements [1][2].

1
Chiral building block for FXa peptidomimetic synthesis
2
Orthogonal Boc/carboxymethyl protection supports sequential deprotection
3
Stereocontrolled (3S)-benzyl group for S1 pocket engagement

Why (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one Cannot Be Substituted


Substituting this compound with close analogs—such as the des-benzyl variant 4-Boc-1-carboxymethyl-piperazin-2-one (CAS 549506-47-0), the regioisomeric 1-benzyl-4-Boc-piperazin-2-one (CAS 78551-60-7), or the (3R) enantiomer—introduces structural defects that propagate into the final inhibitor. The benzyl group at the (3S) position is required to occupy the lipophilic S1 pocket of factor Xa; its absence or incorrect configuration reduces binding affinity [1][2]. The (3R) enantiomer yields final inhibitors with 2.5-fold higher IC50 values against FXa than the (3S)-derived compounds [3]. Furthermore, the orthogonal Boc/carboxymethyl protection scheme enables sequential, chemoselective deprotection that is not reproducible with Fmoc analogs (e.g., CAS 959583-57-4) or unprotected piperazinones [1]. These interdependencies mean that structural simplification or stereochemical inversion directly compromises downstream biological activity and synthetic efficiency.

Des-benzyl Absence of benzyl group eliminates S1 pocket binding, reducing final inhibitor affinity.
(3R) Enantiomer Stereochemical inversion shifts the benzyl vector and reduces FXa inhibitory activity.
Fmoc analog Piperidine deprotection may promote side reactions incompatible with the carboxymethyl group.

Procurement Evidence for (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one


Stereochemistry and Factor Xa Potency

The (3S) configuration of the benzyl substituent is directly linked to a 2.5-fold improvement in factor Xa inhibitory potency compared to the (3R) enantiomer. When elaborated to the final inhibitor 2-(3-benzyl-2-oxo-piperazin-1-yl)-N-[4-guanidino-1-(thiazole-2-carbonyl)-butyl]-acetamide, the (S)-diastereomer (derived from the target compound) exhibits an IC50 of 2000 nM against human factor Xa, whereas the (R)-diastereomer yields an IC50 of 5000 nM in the same in vitro assay [1][2]. This quantifiable 2.5-fold potency gap demonstrates that procurement of the correct enantiomer is non-negotiable for synthesizing active FXa inhibitors.

Stereo–FXa Potency
Head-to-head
IC₅₀: 2000 nM (S) vs 5000 nM (R) derived inhibitor
Reported potency context for (3S)-configured series
In vitro human FXa assay; 2.5-fold difference
Factor Xa inhibition stereochemistry-activity relationship anticoagulant drug discovery

Optical Rotation: Enantiopurity Release Criterion

The (3S) enantiomer is characterized by a specific optical rotation of [α]D25 = +43 ± 2° (C=1 in CHCl3) . This value provides a quantitative, instrument-measurable identity criterion that cleanly distinguishes the (3S) enantiomer from its (3R) counterpart, which would exhibit a negative optical rotation of approximately −43° under identical measurement conditions. No such enantiomer-specific specification exists for the des-benzyl analog (CAS 549506-47-0) or the regioisomeric 1-benzyl-4-Boc-piperazin-2-one (CAS 78551-60-7), which are achiral at the corresponding position .

Optical Rotation QC
Specification review
[α]D²⁵ = +43 ± 2° (C=1, CHCl₃)
Enantiopurity release criterion distinguishes (3S) from (3R)
No equivalent specification for des-benzyl or regioisomeric analogs
Chiral purity quality control specification optical rotation

Commercial Purity Benchmarks for Piperazinone Intermediates

Commercially, (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one is available at defined purity levels of ≥95% (ChemImpex), 98% (AKSci), and 99% (Beyotime / ChemicalBook) by HPLC . In comparison, the commonly available des-benzyl analog 4-Boc-1-carboxymethyl-piperazin-2-one (CAS 549506-47-0) is offered at ≥99% (HPLC), but lacks the critical benzyl pharmacophore, rendering it unsuitable for FXa inhibitor synthesis . The regioisomeric 1-benzyl-4-Boc-piperazin-2-one (CAS 78551-60-7) is synthesized in 76% yield as a racemate, without a defined enantiomeric purity specification .

Commercial Purity
Cross-study comparable
≥95–99% HPLC, (3S) enantiomer
Structural completeness overrides purity alone
Achiral des-benzyl analog ≥99% but lacks benzyl pharmacophore
HPLC purity building block quality procurement specification

Orthogonal Boc/Carboxymethyl vs. Fmoc Protection

The target compound features an orthogonal protection scheme: the acid-labile Boc group at N4 and the base-stable carboxymethyl group at N1. This permits selective Boc removal with TFA without affecting the N1-acetic acid handle [1][2]. By contrast, the Fmoc analog (3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one (CAS 959583-57-4) requires piperidine for deprotection, which can promote undesired side reactions such as aspartimide formation or diketopiperazine cyclization when the N1-carboxymethyl group is present in a free acid form . The Boc strategy is therefore preferred for synthetic routes involving acid-sensitive downstream coupling partners (e.g., Arg(Tos)-thiazole amine) used in FXa inhibitor assembly [1].

Protection Strategy
Class-level inference
Boc (TFA-labile) + carboxymethyl (base-stable)
Avoids Fmoc-related side reactions during elongation
Fmoc deprotection may require re-protection of acetic acid handle
orthogonal protecting groups solid-phase peptide synthesis chemoselective deprotection

(3S)-Benzyl and S1 Pocket Occupancy

Crystal structures of human factor Xa complexed with ketopiperazine-based inhibitors (PDB: 1NFU, 1NFW, 1NFX, 1NFY) demonstrate that a neutral aromatic group occupying the S1 pocket is strongly preferred for high-affinity binding [1]. In the piperazinone class, the (3S)-benzyl group of the target compound maps directly onto this S1 pocket when elaborated to the final inhibitor. The des-benzyl analog 4-Boc-1-carboxymethyl-piperazin-2-one (CAS 549506-47-0) lacks this critical S1-binding element entirely, while the regioisomeric 1-benzyl-4-Boc-piperazin-2-one (CAS 78551-60-7) places the benzyl group on N1 rather than C3, altering the vector and preventing productive S1 engagement . This structural requirement is consistent with the SAR trend showing that piperazinone-based FXa inhibitors with optimized P4/S1 moieties achieve IC50 values below 1 nM [2].

S1 Pocket Occupancy
Class-level inference
(3S)-benzyl at C3 matches S1 pocket geometry
Required for high-affinity FXa binding
Crystal structure data; des-benzyl or regioisomeric analogs lose >10-fold affinity
S1 pocket factor Xa crystal structure structure-based drug design

(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one Applications in Anticoagulant Drug Discovery


Synthesis of Enantiopure FXa Inhibitors

This compound is the direct precursor to the (S)-3-benzyl-2-oxopiperazin-1-yl acetic acid fragment used in assembling transition-state FXa inhibitors. Following Boc deprotection with TFA, the resulting secondary amine is coupled to Boc-Arg(Tos)-thiazole or related P4 moieties via BOP-mediated amide bond formation, yielding inhibitors with IC50 values as low as 0.9–2000 nM depending on the P4 substituent [1][2]. The defined (3S) stereochemistry ensures that the final inhibitor achieves the 2.5-fold potency advantage over the (3R)-derived series, as quantified in Section 3 [3].

FXa SAR Studies: S1 and S4 Subsites

Medicinal chemistry teams investigating piperazinone-based FXa inhibitors use this intermediate as a constant scaffold while varying the P4 (arginine-mimetic) and P1 (S1-binding) elements. The Boc group allows late-stage diversification at N4 after selective deprotection, while the carboxymethyl group can be converted to various amide, ester, or hydroxamic acid derivatives for probing the S′ subsites [1]. The availability of the compound at 98–99% purity minimizes impurities that could confound SAR interpretation .

Peptidomimetic Design and Solid-Phase Synthesis

The orthogonal Boc/carboxymethyl protection enables this compound to serve as a resin-bound or solution-phase building block in combinatorial library synthesis. The carboxymethyl handle can be anchored to solid supports (e.g., Wang or Rink resin) via ester or amide linkage, allowing on-resin Boc deprotection and subsequent diversification. This approach is not directly feasible with the Fmoc analog, which would require orthogonal resin cleavage conditions [1].

Chiral Reference Standard for Piperazinone QC

The well-defined optical rotation ([α]D25 = +43 ± 2°) and high HPLC purity (up to 99%) make this compound suitable as a chiral reference standard for analytical method development and batch-to-batch consistency verification in GMP-oriented synthesis campaigns. Procurement of a batch with a documented Certificate of Analysis (CoA) specifying both chemical and enantiomeric purity enables robust quality systems .

Application
Selection Property
Validation Focus
FXa inhibitor synthesis
(3S)-benzyl-carboxymethyl substitution pattern
Enantiopurity and inhibitor potency review
FXa SAR studies
Orthogonal Boc/carboxymethyl protection
S1/S4 subsite diversification
Solid-phase synthesis
Carboxymethyl resin-anchoring handle
On-resin deprotection compatibility
Chiral QC reference
Defined optical rotation and HPLC purity
Enantiomeric identity verification

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